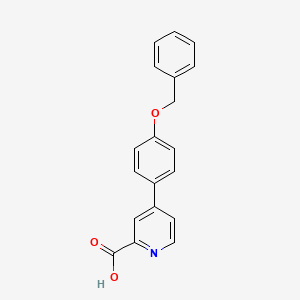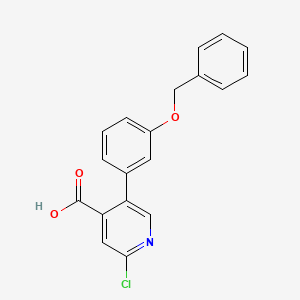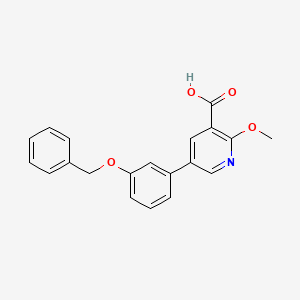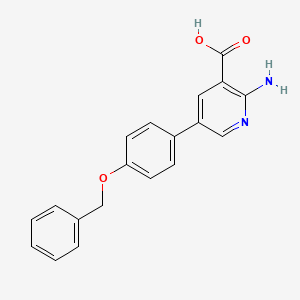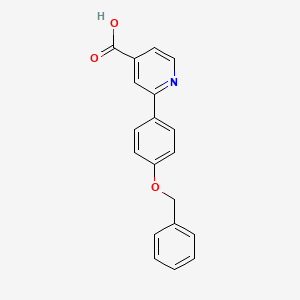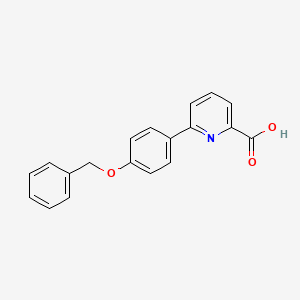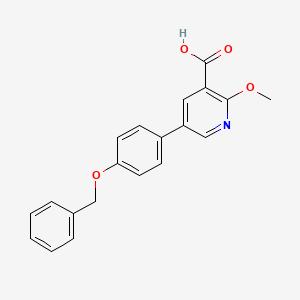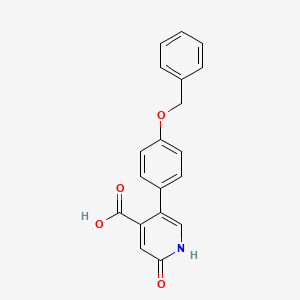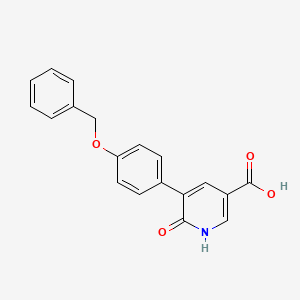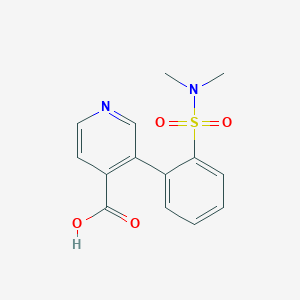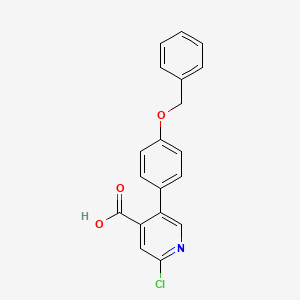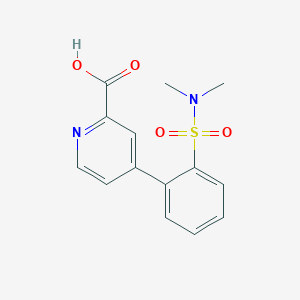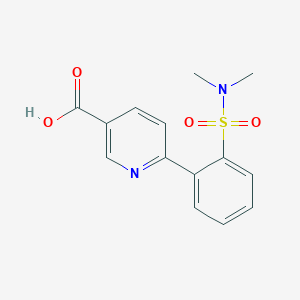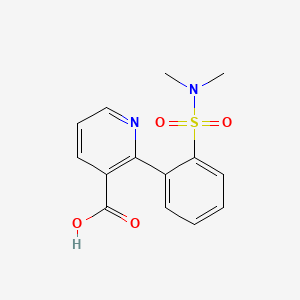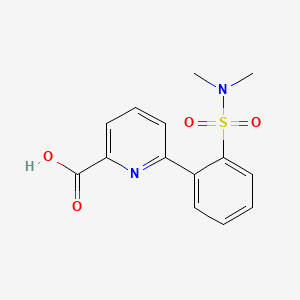
6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid (6-DMPPA) is an organic compound that is widely used in scientific research. It is a derivative of picolinic acid and is composed of a six-membered ring with two sulfur atoms and an amide group attached to it. This compound has been used in a wide range of scientific applications, including organic synthesis, biochemical and physiological studies, and lab experiments. In
Aplicaciones Científicas De Investigación
6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been used in a range of scientific research applications, including organic synthesis, biochemical and physiological studies, and lab experiments. It has been used as a reagent in the synthesis of a variety of organic compounds, including pyridines and pyrimidines. It has also been used in the synthesis of biologically active compounds, such as antibiotics, antivirals, and antifungals. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been used to study the biochemical and physiological effects of various compounds, such as drugs and hormones. Finally, it has been used in lab experiments to study the effects of various compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that the compound acts as a proton acceptor, which means that it can accept a proton from a molecule in order to form a new compound. This process is known as protonation and is believed to be the primary mechanism by which 6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% exerts its effects on biological systems.
Biochemical and Physiological Effects
6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, it has been shown to have an effect on the metabolism of certain drugs, such as cocaine and methamphetamine. Finally, it has been shown to have an effect on the production of certain hormones, such as cortisol and testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in lab experiments has both advantages and limitations. On the one hand, it is relatively easy to synthesize and can be used in a wide range of experiments. On the other hand, its effects on biological systems are not yet fully understood and it can be toxic at high concentrations. Therefore, it is important to use 6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% with caution in lab experiments.
Direcciones Futuras
The use of 6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in scientific research is still in its early stages and there are many potential future directions for its use. For example, it could be used to study the effects of various compounds on the activity of enzymes and other proteins. In addition, it could be used to study the effects of various compounds on the metabolism of drugs and hormones. Finally, it could be used to study the effects of various compounds on the development and function of cells and tissues.
Métodos De Síntesis
6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized from picolinic acid and dimethylsulfamide (DMSO) in the presence of an acid catalyst. The reaction proceeds in two steps: first, the picolinic acid reacts with DMSO to form a dimethylsulfonium intermediate; and second, the dimethylsulfonium intermediate undergoes a nucleophilic substitution reaction with a base to form 6-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. The reaction is typically carried out at room temperature and takes around 24 hours to complete.
Propiedades
IUPAC Name |
6-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-9-4-3-6-10(13)11-7-5-8-12(15-11)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPCCAWTDMNTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

